
1,4-Dimethyl-7-acetylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-7-acetylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulene derivatives are known for their unique chemical structure and interesting biological properties. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-7-acetylazulene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dimethyl-7-isopropylazulene with acetyl chloride in the presence of a Lewis acid catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethyl-7-acetylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the azulene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted azulene derivatives.
Applications De Recherche Scientifique
1,4-Dimethyl-7-acetylazulene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mécanisme D'action
1,4-Dimethyl-7-acetylazulene can be compared with other azulene derivatives, such as guaiazulene and chamazulene:
Guaiazulene: Similar in structure but differs in the position and type of substituents.
Chamazulene: Another azulene derivative with notable anti-inflammatory properties, commonly found in chamomile oil.
Uniqueness: this compound stands out due to its specific acetyl group, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Comparaison Avec Des Composés Similaires
- Guaiazulene
- Chamazulene
- 1,4-Dimethyl-7-isopropylazulene
Propriétés
Numéro CAS |
91813-74-0 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-(3,8-dimethylazulen-5-yl)ethanone |
InChI |
InChI=1S/C14H14O/c1-9-4-6-12(11(3)15)8-14-10(2)5-7-13(9)14/h4-8H,1-3H3 |
Clé InChI |
ZZVZGSYEPXXGHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=C2C=C(C=C1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


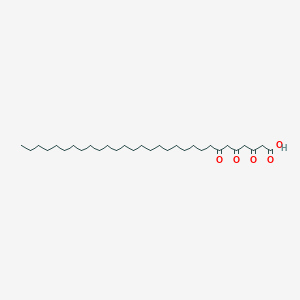
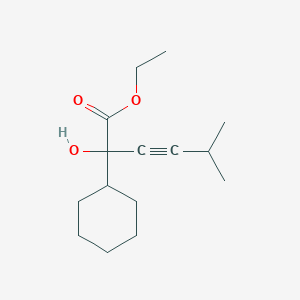
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
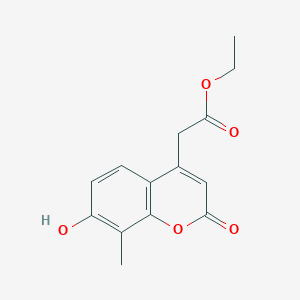
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
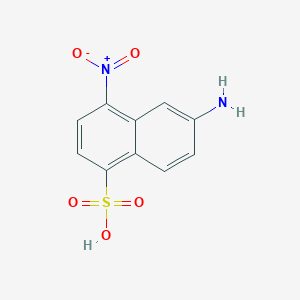
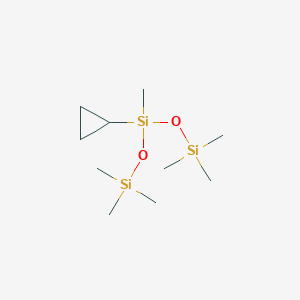

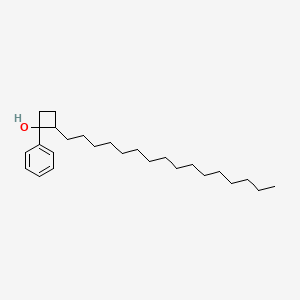
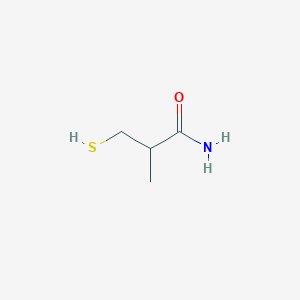
methanone](/img/structure/B14356559.png)


